Cas no 941887-47-4 (2-(4-bromophenyl)methyl-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo2,1-c1,2,4triazine-3,4-dione)

2-(4-bromophenyl)methyl-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo2,1-c1,2,4triazine-3,4-dione structure
941887-47-4 structure
商品名:2-(4-bromophenyl)methyl-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo2,1-c1,2,4triazine-3,4-dione
CAS番号:941887-47-4
MF:C18H15BrN4O2
メガワット:399.241302728653
CID:5979908
PubChem ID:16898082

2-(4-bromophenyl)methyl-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo2,1-c1,2,4triazine-3,4-dione 化学的及び物理的性質

名前と識別子

    • 2-(4-bromophenyl)methyl-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo2,1-c1,2,4triazine-3,4-dione
    • 2-[(4-bromophenyl)methyl]-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
    • 941887-47-4
    • AKOS024640407
    • F2334-0109
    • 2-(4-bromobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
    • インチ: 1S/C18H15BrN4O2/c19-14-8-6-13(7-9-14)12-23-17(25)16(24)22-11-10-21(18(22)20-23)15-4-2-1-3-5-15/h1-9H,10-12H2
    • InChIKey: VFPSLUULBGELMS-UHFFFAOYSA-N
    • ほほえんだ: N1(CC2=CC=C(Br)C=C2)C(=O)C(=O)N2CCN(C3=CC=CC=C3)C2=N1

計算された属性

  • せいみつぶんしりょう: 398.03784g/mol
  • どういたいしつりょう: 398.03784g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 567
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

2-(4-bromophenyl)methyl-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo2,1-c1,2,4triazine-3,4-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2334-0109-5μmol
2-[(4-bromophenyl)methyl]-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione
941887-47-4 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2334-0109-3mg
2-[(4-bromophenyl)methyl]-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione
941887-47-4 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2334-0109-4mg
2-[(4-bromophenyl)methyl]-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione
941887-47-4 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2334-0109-100mg
2-[(4-bromophenyl)methyl]-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione
941887-47-4 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2334-0109-1mg
2-[(4-bromophenyl)methyl]-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione
941887-47-4 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2334-0109-2mg
2-[(4-bromophenyl)methyl]-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione
941887-47-4 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2334-0109-20mg
2-[(4-bromophenyl)methyl]-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione
941887-47-4 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2334-0109-20μmol
2-[(4-bromophenyl)methyl]-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione
941887-47-4 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2334-0109-25mg
2-[(4-bromophenyl)methyl]-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione
941887-47-4 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2334-0109-2μmol
2-[(4-bromophenyl)methyl]-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione
941887-47-4 90%+
2μl
$57.0 2023-05-16

2-(4-bromophenyl)methyl-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo2,1-c1,2,4triazine-3,4-dione 関連文献

2-(4-bromophenyl)methyl-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo2,1-c1,2,4triazine-3,4-dioneに関する追加情報

Introduction to 2-(4-bromophenyl)methyl-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione (CAS No. 941887-47-4)

The compound 2-(4-bromophenyl)methyl-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione (CAS No. 941887-47-4) represents a fascinating molecule in the realm of heterocyclic chemistry and pharmaceutical research. This intricate structure combines multiple pharmacophoric elements that have garnered significant attention from the scientific community due to its potential applications in drug discovery and medicinal chemistry.

At the core of this compound lies a complex heterocyclic framework composed of an imidazo[2,1-c][1,2,4]triazine scaffold. This particular scaffold is renowned for its versatility and has been extensively explored in the development of bioactive molecules. The presence of multiple nitrogen atoms within this framework contributes to its unique electronic properties and reactivity, making it a valuable building block for designing novel therapeutic agents.

The 2-(4-bromophenyl)methyl and 8-phenyl substituents attached to the triazine core introduce additional functional groups that can modulate the compound's pharmacological profile. The bromine atom at the 4-position of the phenyl ring serves as a versatile handle for further chemical modifications via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of diverse aryl or heteroaryl groups, expanding the compound's potential utility in medicinal chemistry.

The phenyl group at the 8-position contributes to hydrophobic interactions and can influence the compound's solubility and membrane permeability. These characteristics are critical factors when designing molecules intended for oral or topical administration. Additionally, the dione functionality at the 3 and 4 positions provides a site for further derivatization through oxidation or reduction reactions.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with high precision. Molecular docking studies suggest that it may interact with various biological targets by occupying pockets similar to those occupied by known kinase inhibitors or antiviral agents. These predictions are particularly exciting as they provide a rational basis for designing derivatives with enhanced binding affinity and selectivity.

In vitro studies have begun to unravel the pharmacological potential of this compound. Preliminary assays indicate that it exhibits inhibitory activity against certain kinases and may have anti-inflammatory properties. The precise mechanism of action remains under investigation but preliminary data suggest that it may modulate intracellular signaling pathways associated with these diseases.

The synthesis of this compound presents a significant challenge due to its complex structure. However recent advances in synthetic methodologies have made it more accessible than ever before. Multi-step synthetic routes involving cyclization reactions followed by functional group interconversions have been developed allowing for scalable production under controlled conditions.

The pharmaceutical industry is increasingly interested in exploring novel heterocyclic scaffolds such as imidazo[2,1-c][1,2,4]triazines due to their proven efficacy in drug development programs over recent decades. This interest is driven by both academic curiosity and commercial demand for new therapeutic agents capable of addressing unmet medical needs across various therapeutic areas including oncology infectious diseases neurodegenerative disorders among others.

As research continues into this promising molecule further insights into its pharmacological properties will emerge providing valuable information for future drug design efforts. Collaborative efforts between academia industry regulatory agencies will be essential in translating these findings into tangible benefits for patients worldwide.

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